hexyl(methyl)amine hydrochloride
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Overview
Description
Hexyl(methyl)amine hydrochloride is an organic compound that belongs to the class of amines. It is a derivative of hexylamine, where one of the hydrogen atoms is replaced by a methyl group, and it is combined with hydrochloric acid to form the hydrochloride salt. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl(methyl)amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of hexylamine with formaldehyde and hydrogen chloride. The reaction proceeds as follows: [ \text{Hexylamine} + \text{Formaldehyde} + \text{Hydrochloric acid} \rightarrow \text{this compound} ]
Another method involves the direct alkylation of hexylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction conditions typically include:
- Temperature: 50-70°C
- Solvent: Ethanol or water
- Reaction time: 2-4 hours
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of hexylamine and methyl iodide, followed by neutralization with hydrochloric acid. The product is then purified through crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
Hexyl(methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Formation of hexyl(methyl)amide or hexyl(methyl)nitrile.
Reduction: Formation of hexylamine.
Substitution: Formation of various alkylated or acylated derivatives.
Scientific Research Applications
Hexyl(methyl)amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and as a precursor for the development of pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of hexyl(methyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as a nucleophile, participating in various biochemical pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Hexyl(methyl)amine hydrochloride can be compared with other similar compounds such as:
Hexylamine: Lacks the methyl group, making it less reactive in certain chemical reactions.
Methylamine: Lacks the hexyl group, resulting in different physical and chemical properties.
Dimethylamine: Contains two methyl groups, leading to different reactivity and applications.
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications.
Properties
CAS No. |
42870-70-2 |
---|---|
Molecular Formula |
C7H18ClN |
Molecular Weight |
151.68 g/mol |
IUPAC Name |
N-methylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H17N.ClH/c1-3-4-5-6-7-8-2;/h8H,3-7H2,1-2H3;1H |
InChI Key |
BXOXWGNIYYQESH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC.Cl |
Purity |
95 |
Origin of Product |
United States |
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